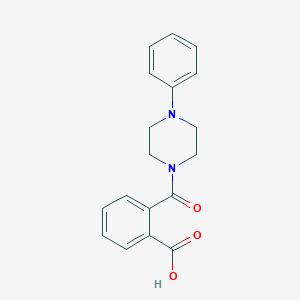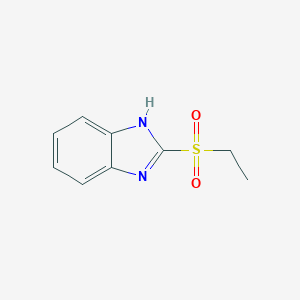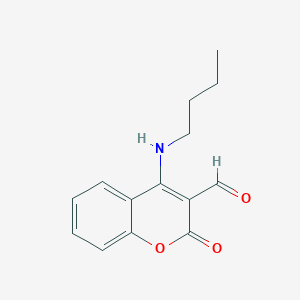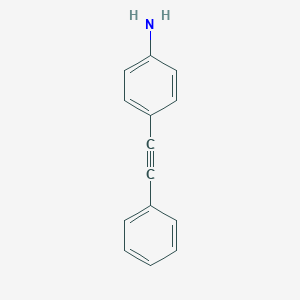
5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C13H11N3O2 It is characterized by the presence of a pyrazine ring substituted with a carbonitrile group and a 3,4-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate pyrazine derivatives. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyrazine in the presence of a suitable catalyst, followed by cyclization and nitrile formation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: The compound’s derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, polymers, and other high-performance materials.
Wirkmechanismus
The mechanism of action of 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Pyrazinecarbonitrile, 5-phenyl-: Lacks the methoxy groups, which may affect its reactivity and bioactivity.
Pyrazinecarbonitrile, 5-(3,4-dihydroxyphenyl)-: Contains hydroxyl groups instead of methoxy groups, leading to different chemical and biological properties.
Pyrazinecarbonitrile, 5-(3,4-dimethylphenyl)-: Substituted with methyl groups, altering its steric and electronic characteristics.
Uniqueness: 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is unique due to the presence of methoxy groups on the phenyl ring, which can influence its solubility, reactivity, and interaction with biological targets. These properties make it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
91028-38-5 |
|---|---|
Molekularformel |
C13H11N3O2 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
5-(3,4-dimethoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-17-12-4-3-9(5-13(12)18-2)11-8-15-10(6-14)7-16-11/h3-5,7-8H,1-2H3 |
InChI-Schlüssel |
QNSULLSDIRUMFW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)




![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)


![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)



